![molecular formula C15H14N2O2 B2459279 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide CAS No. 299929-39-8](/img/structure/B2459279.png)
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide
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Overview
Description
Scientific Research Applications
- Combretastatin A-4 Precursor : 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide serves as a precursor for the synthesis of (Z)-combretastatin A-4, an anticancer drug. Combretastatins are known for their ability to disrupt tumor vasculature, leading to tumor regression. Researchers explore its potential in cancer therapy .
- Free Radical Scavenging : The compound’s hydroxyl group contributes to its antioxidant activity. It may scavenge free radicals, protecting cells from oxidative stress. Researchers investigate its potential as a natural antioxidant .
- Inhibition of Inflammatory Mediators : 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide may modulate inflammatory pathways. Researchers study its effects on cytokines, enzymes, and other mediators involved in inflammation .
- Raw Material for Morphine Preparation : This compound serves as an important raw material in the synthesis of morphine, a potent analgesic. Researchers explore its role in the production of opioid-based medications .
- Photosensitizer : PDT is a non-invasive cancer treatment that involves activating photosensitizers with light. 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide could potentially serve as a photosensitizer in PDT, targeting cancer cells selectively .
- Building Block : Chemists use this compound as a building block in organic synthesis. Its benzhydrazide moiety can be modified to create diverse ligands for coordination chemistry, catalysis, and material science .
Anticancer Research
Antioxidant Properties
Anti-Inflammatory Studies
Morphine Synthesis
Photodynamic Therapy (PDT)
Organic Synthesis and Ligand Design
Mechanism of Action
Mode of Action
The exact mode of action of 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide is currently unknown due to the lack of specific studies on this compound . .
Result of Action
One study suggests that similar compounds can be used as ligands for the fluorogen-activating protein fast in fluorescence microscopy .
properties
IUPAC Name |
3-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKWGBDQOLKCAW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide |
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